4-(pentyloxy)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Description
4-(pentyloxy)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, also known as PTOPB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antitumor Activity
The compound has demonstrated promising antitumor potential. Researchers have synthesized derivatives of 3′,4′,5′-trimethoxy flavonoids with benzimidazole linked by different chain alkanes. Among these derivatives, compound 15 (7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one) exhibited potent antiproliferative activity against various tumor cell lines, including MGC-803 (human gastric cancer), MCF-7 (human breast cancer), HepG-2 (human hepatoma), and MFC (mouse gastric cancer). Its inhibitory effect on tumor growth in vivo further underscores its potential as an antitumor agent .
Cytotoxicity Enhancement
In a pharmacophore-based approach, researchers designed and synthesized a set of 3′,4′,5′-trimethoxy flavonoid salicylate derivatives . These compounds were evaluated for biological activity, and one of them (compound 10v ) exhibited higher potency than 5-fluorouracil (5-Fu) against certain cancer cells. This suggests that the compound may enhance cytotoxicity and could be explored further for cancer treatment .
Insulin Sensitivity Improvement
Studies have investigated the effects of 4-(pentyloxy)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide on insulin sensitivity. In animal models, oral administration of the compound improved insulin sensitivity and glucose tolerance in diet-induced obese mice. Activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway contributed to these beneficial effects .
Antioxidant Activity
The presence of multiple methoxy groups suggests that the compound may exhibit antioxidant properties. Investigating its ability to scavenge free radicals and protect against oxidative stress warrants attention.
properties
IUPAC Name |
4-pentoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O6/c1-5-9-10-15-34-20-13-11-18(12-14-20)24(30)27-26-29-28-25(35-26)19-16-21(31-6-2)23(33-8-4)22(17-19)32-7-3/h11-14,16-17H,5-10,15H2,1-4H3,(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOHFGCDHXMNPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OCC)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pentyloxy)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide |
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